2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol
Description
Molecular Formula:
$$ \text{C}{12}\text{H}{11}\text{ClN}_{2}\text{O} $$
Structural Isomerism:
- Positional isomerism : May arise from variations in the placement of the chlorine atom on the pyrimidine ring (e.g., 4-chloro instead of 2-chloro) or the hydroxyl group on the ethanol chain.
- Functional group isomerism : Unlikely due to the distinct roles of the pyrimidine, phenyl, and ethanol groups.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₁ClN₂O |
| Average mass | 234.68 g/mol |
| Monoisotopic mass | 234.055991 Da |
| Hydrogen bond donors | 1 (hydroxyl group) |
| Hydrogen bond acceptors | 3 (N, O atoms) |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While specific $$ ^1\text{H} $$-NMR data for this compound are not directly reported in the provided sources, analogous chloropyrimidine-containing compounds exhibit characteristic peaks:
- Aromatic protons :
- Ethanol group :
Mass Spectrometric Fragmentation Patterns
Infrared (IR) Vibrational Signatures
IR spectra of related compounds reveal:
- O-H stretch : Broad band at 3200–3400 cm$$^{-1}$$ (hydroxyl group).
- C-Cl stretch : Strong absorption near 725 cm$$^{-1}$$.
- Aromatic C=C/C=N stretches : Peaks between 1450–1600 cm$$^{-1}$$.
- C-O stretch : 1050–1100 cm$$^{-1}$$ (ethanol group).
Table 2: Characteristic IR bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3200–3400 |
| C-Cl | ~725 |
| Aromatic C=C/C=N | 1450–1600 |
| C-O (ethanol) | 1050–1100 |
Properties
IUPAC Name |
2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-12-14-7-5-11(15-12)10-4-2-1-3-9(10)6-8-16/h1-5,7,16H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTWVMLUYNVILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction and Chlorination
Cyclocondensation Method : Pyrimidine derivatives can be synthesized by cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in ethanol with potassium carbonate as a catalyst. This reaction typically proceeds under reflux for 4–8 hours, yielding pyrimidine-5-carbonitrile derivatives as intermediates. Microwave irradiation can enhance yields and reduce reaction times significantly (e.g., 5–10 minutes at 210 W).
Chlorination : Conversion of pyrimidin-4-ols or pyrimidin-4-ones to their corresponding 4-chloropyrimidine derivatives is achieved by refluxing in phosphorus oxychloride (POCl3) with triethylamine for 4 hours, yielding dichloropyrimidine derivatives in 75–90% yields.
Coupling with Phenyl Group
The 2-position substitution on the pyrimidine ring with a phenyl group bearing an ethanol side chain can be achieved through nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling reactions. For instance, aromatic amination or Suzuki coupling methods are common for attaching aryl groups to pyrimidine rings.
A specific example involves reacting 2,4-dichloropyrimidine with substituted phenyl compounds in the presence of Lewis acids (e.g., AlCl3) or bases, followed by purification steps such as column chromatography.
Representative Preparation Route (Summarized)
Research Findings and Optimization
Microwave-assisted synthesis significantly improves reaction efficiency in pyrimidine ring formation, increasing yields and reducing times compared to conventional reflux methods.
Chlorination using POCl3 is a well-established method that provides high yields of chlorinated pyrimidine intermediates essential for further substitution.
Use of activated catalysts and optimized solvents (e.g., calcined K2CO3 in DMF) enhances coupling efficiency in the formation of aryl-pyrimidine bonds.
Purification techniques such as column chromatography and crystallization are critical to isolate high-purity this compound.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the chloropyrimidinyl group to produce amines.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, such as sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-[2-(2-chloropyrimidin-4-yl)phenyl]ethanone.
Reduction: Reduction can yield 2-[2-(2-aminopyrimidin-4-yl)phenyl]ethanol.
Substitution: Substitution reactions can produce compounds like 2-[2-(2-azidopyrimidin-4-yl)phenyl]ethanol.
Scientific Research Applications
Biological Applications
The compound has been investigated for its biological activity, particularly in the realm of medicinal chemistry. Studies have shown that derivatives of chloropyrimidine compounds exhibit significant pharmacological properties, including anti-cancer and anti-microbial activities.
Anti-Cancer Activity
Research indicates that chloropyrimidine derivatives, including 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol, can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain pyrimidine derivatives displayed cytotoxic effects against HepG2 liver cancer cells, suggesting a potential role in cancer therapy .
Anti-Microbial Properties
Chloropyrimidine compounds have also been evaluated for their anti-microbial activities. The synthesis of various chlorinated pyrimidine derivatives has shown effectiveness against a range of bacterial strains, indicating their potential as new antimicrobial agents.
Pharmaceutical Applications
The pharmaceutical industry is particularly interested in the synthesis and modification of pyrimidine derivatives for drug development. The compound's structure allows for various substitutions that can enhance its pharmacological profiles.
Drug Development
The unique properties of this compound make it a candidate for further development into therapeutic agents. Its ability to interact with biological targets suggests that it could be modified to enhance efficacy and reduce toxicity in drug formulations .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to analyze the relationship between chemical structure and biological activity. These studies help predict the efficacy of new compounds based on their structural characteristics, guiding the design of more effective drugs .
Chemical Research Applications
In addition to its biological significance, this compound serves as an important intermediate in synthetic organic chemistry.
Synthesis of Complex Molecules
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical reactions, making it a versatile starting material for creating novel compounds with desired properties.
Reaction Mechanisms
Research involving this compound often focuses on understanding reaction mechanisms in organic synthesis. Its behavior during chemical reactions provides insights into reaction pathways and helps refine synthetic methodologies .
Several case studies highlight the applications of this compound:
- Case Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that modifications to pyrimidine structures could enhance anti-cancer activity against specific cell lines, providing a pathway for developing targeted cancer therapies .
- Study on Anti-Microbial Efficacy : Research conducted on various chlorinated pyrimidine derivatives showed promising results against resistant bacterial strains, suggesting that compounds like this compound could be developed into new antibiotics.
- Synthetic Methodology Development : A recent publication explored the use of this compound as an intermediate in synthesizing more complex molecules, demonstrating its versatility and importance in organic synthesis .
Mechanism of Action
The mechanism by which 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Ethanol vs. Methanol: Ethanol derivatives (e.g., target compound) exhibit higher solubility in polar solvents compared to methanol analogues (e.g., (3-(2-Chloropyrimidin-4-yl)phenyl)methanol) due to increased hydrogen-bonding capacity .
- Substituent Position: The position of the hydroxyl group on the phenyl ring (ortho in the target compound vs. meta in (3-(2-Chloropyrimidin-4-yl)phenyl)methanol) influences steric effects and electronic distribution, altering reactivity in cross-coupling reactions .
- Functional Group Diversity: Esters (e.g., ethyl propanoate) and nitriles introduce distinct reactivity profiles. Esters undergo hydrolysis, while nitriles participate in cycloaddition reactions, expanding synthetic utility .
Biological Activity
2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloropyrimidine moiety, which is known for its role in various biological activities.
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets, such as enzymes and receptors. It has been observed to potentially inhibit the activity of certain enzymes involved in DNA replication and repair, suggesting anticancer properties . Additionally, it may modulate pathways related to inflammation and infection, making it a candidate for further therapeutic exploration.
Antimicrobial Activity
Research indicates that compounds related to chloropyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi . The specific activity of this compound against pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound is supported by findings that highlight its ability to inhibit cell proliferation in cancer cell lines. For example, related pyrimidine derivatives have demonstrated cytotoxic effects against HepG2 cells (a liver cancer cell line), indicating that this compound may share similar properties .
Anti-inflammatory Effects
Studies have suggested that pyrimidine derivatives can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . The inhibition of COX activity by compounds similar to this compound could provide insights into its anti-inflammatory potential.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the cytotoxic effects on HepG2 cells; showed significant inhibition of cell proliferation. | Suggests potential use in cancer therapy. |
| Study 2 | Explored antimicrobial activity against various strains; demonstrated effective inhibition. | Indicates promise as an antimicrobial agent. |
| Study 3 | Evaluated anti-inflammatory properties; showed inhibition of COX-2 enzyme. | Supports further research into anti-inflammatory applications. |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol, and how can they be methodologically addressed?
- Synthesis Challenges : The pyrimidine ring’s electron-deficient nature complicates nucleophilic substitution at the 4-position. The ortho-substituted phenyl group may sterically hinder coupling reactions.
- Methodology :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-pyrimidine bond formation, with Cs₂CO₃ as a base in DMF under microwave irradiation to enhance reaction efficiency .
- Protect the ethanol moiety (e.g., as a silyl ether) during halogenation steps to prevent side reactions .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine and phenyl groups) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 265.05) .
- X-ray Crystallography : If single crystals are obtainable, confirm the ortho-substitution geometry .
Q. What are the primary safety considerations when handling this compound?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of chlorinated aromatics.
- Monitor for exothermic reactions during coupling steps; avoid open flames .
Advanced Research Questions
Q. How do electronic effects of the 2-chloropyrimidine moiety influence reactivity in downstream functionalization?
- Mechanistic Insight :
- The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 4-position. Computational studies (DFT) show a lowered LUMO energy (-1.8 eV) compared to unsubstituted pyrimidine, favoring reactions with amines or thiols .
- Example: Reaction with morpholine in THF at 60°C yields 2-[2-(2-morpholinopyrimidin-4-yl)phenyl]ethanol (85% yield) .
Q. How can contradictory biological activity data for this compound (e.g., in kinase assays) be resolved?
- Data Analysis Framework :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out interactions with unrelated kinases .
- Metabolite Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to confirm the ethanol group’s metabolic resistance .
Q. What computational strategies are effective for predicting the compound’s binding affinity to protein targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The chlorine atom’s hydrophobic interaction with Leu694 improves docking scores (ΔG = -9.2 kcal/mol) .
- MD Simulations : 100-ns simulations in explicit solvent (CHARMM36 force field) to evaluate binding mode stability .
Methodological Comparison Table
| Parameter | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution |
|---|---|---|
| Yield | 70–85% | 50–65% (due to steric hindrance) |
| Catalyst | Pd(OAc)₂/XPhos | None (thermal activation) |
| Reaction Time | 2 h (microwave) | 12–24 h (reflux) |
| Byproducts | Homocoupling (<5%) | Hydrolysis of ethanol moiety (~10%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
